

experimental procedure for the synthesis of apixaban intermediates

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Compound of Interest

Compound Name: *4-(4-Nitrophenyl)piperidine*

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Synthesis of Apixaban Intermediates: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key intermediates of Apixaban, a direct factor Xa inhibitor widely used as an anticoagulant. The following sections outline established synthetic routes, providing step-by-step experimental procedures, quantitative data, and visual workflows to aid in the replication and optimization of these processes in a laboratory setting.

Introduction

Apixaban's complex molecular structure necessitates a multi-step synthesis involving several key intermediates. The efficiency of the overall synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the successful formation and purification of these precursors. This guide focuses on a practical and commonly cited synthetic pathway, offering detailed protocols for the preparation of crucial building blocks. Key intermediates in the synthesis of Apixaban are vital for its production, ensuring the structural integrity and effectiveness of the final drug.^[1] High-quality raw materials for these intermediates are essential for consistent synthesis and adherence to industry standards.^[1]

Synthetic Strategy Overview

The synthesis of Apixaban can be approached through various routes. A common and efficient strategy involves the preparation of two key fragments which are then coupled, followed by final modifications to yield Apixaban. This approach has been shown to be practical and scalable.[2][3][4] Alternative strategies often aim to improve yields, reduce costs by using less expensive starting materials, and minimize the use of hazardous reagents.[2][5]

A prevalent synthetic route starts from readily available materials like 4-nitroaniline or 4-chloronitrobenzene and piperidine to construct the core structures of the Apixaban molecule.[3][5] The following protocols detail an eight-step synthesis of a key Apixaban intermediate, starting from 4-chloronitrobenzene and piperidine, as described in recent literature.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine

This protocol describes the initial step of synthesizing the piperidine-substituted nitrophenyl group.

Materials:

- 4-chloronitrobenzene
- Piperidine
- Sodium carbonate (Na_2CO_3)
- Water

Procedure:

- In a suitable reaction vessel, combine 4-chloronitrobenzene (0.5 mol), piperidine (1 mol), and sodium carbonate (1 mol).
- Heat the mixture to 100°C and stir for 3 hours.
- After the reaction is complete, cool the mixture and add water to precipitate the product.
- Collect the solid by filtration and wash with water.

- Dry the solid to obtain 1-(4-nitrophenyl)piperidine as an orange-yellow solid.

Expected Yield: 98%^[3]

Protocol 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

This step involves the oxidation of the piperidine ring to form the corresponding lactam.

Materials:

- 1-(4-nitrophenyl)piperidine
- Sodium chlorite (NaClO_2)
- Carbon dioxide (CO_2) balloon
- Solvent (e.g., acetonitrile/water)

Procedure:

- Dissolve 1-(4-nitrophenyl)piperidine in a suitable solvent system.
- Add sodium chlorite (3 equivalents) to the solution.
- Maintain a carbon dioxide atmosphere using a balloon to control the pH.
- Stir the reaction mixture until completion (monitored by TLC).
- Upon completion, work up the reaction by quenching any excess oxidant and extracting the product.
- Purify the product, if necessary, to yield 1-(4-nitrophenyl)piperidin-2-one.

Expected Yield: 97%^[3]

Protocol 3: Synthesis of 1-(4-aminophenyl)piperidin-2-one

This protocol details the reduction of the nitro group to an amine.

Materials:

- 1-(4-nitrophenyl)piperidin-2-one
- Iron(III) chloride/Charcoal (FeCl_3 /Charcoal) catalyst
- Aqueous hydrazine
- Solvent (e.g., ethanol)

Procedure:

- Suspend 1-(4-nitrophenyl)piperidin-2-one in a suitable solvent.
- Add a catalytic amount of FeCl_3 /Charcoal (15 mol%).
- Add aqueous hydrazine dropwise to the mixture.
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate and purify the residue to obtain 1-(4-aminophenyl)piperidin-2-one.

Expected Yield: 95%^[3]

Quantitative Data Summary

The following table summarizes the yields for the initial steps of a reported Apixaban intermediate synthesis.

Step	Product Name	Starting Materials	Yield (%)	Reference
1	1-(4-nitrophenyl)piperidine	4-chloronitrobenzene, Piperidine	98	[3]
2	1-(4-nitrophenyl)piperidin-2-one	1-(4-nitrophenyl)piperidine, Sodium chlorite	97	[3]
3	1-(4-aminophenyl)piperidin-2-one	1-(4-nitrophenyl)piperidin-2-one, Hydrazine	95	[3]
-	Apixaban (from ethyl ester)	Apixaban ethyl ester, 25% aqueous ammonia in methanol	91	[6]
-	Apixaban (from ethyl ester)	Apixaban ethyl ester, Anhydrous ammonia in propylene glycol	94.6	[6][7]

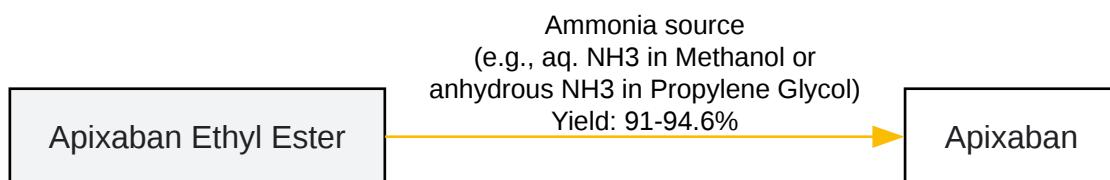
Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic workflow for the preparation of Apixaban intermediates.



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Caption: Initial steps in the synthesis of the piperidinone intermediate.



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Caption: The final amidation step to produce Apixaban.

Conclusion

The protocols and data presented provide a detailed framework for the synthesis of key Apixaban intermediates. The described methods are reported to be high-yielding and utilize readily available starting materials.[3][4] Researchers can use this information as a foundation for their own synthetic endeavors, adapting and optimizing the procedures to suit their specific laboratory conditions and scale requirements. The provided workflows offer a clear visual representation of the synthetic sequence, aiding in the planning and execution of the experiments. Further research into alternative routes may offer improvements in terms of cost-effectiveness and environmental impact.[2][5]

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